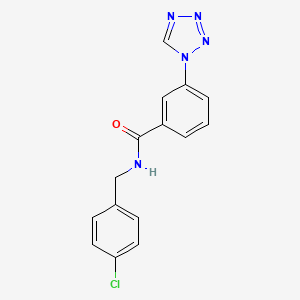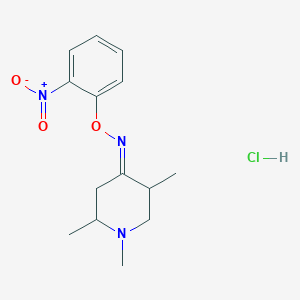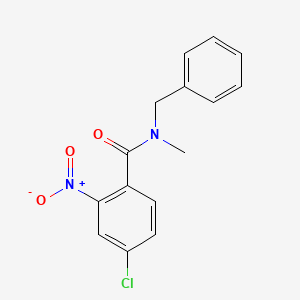![molecular formula C11H12N4O3 B5828945 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B5828945.png)
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole
Descripción general
Descripción
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function . The nitro group in the compound could potentially undergo reduction reactions, which might play a role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The compound’s effects on these pathways could lead to downstream effects on cellular processes.
Result of Action
Based on its structure, it’s likely that the compound could induce changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-1,2,4-triazole . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.
Etherification: 4-Methyl-2-nitrophenol is then reacted with 2-chloroethylamine to form 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]amine.
Cyclization: The final step involves the cyclization of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]amine with hydrazine hydrate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-[2-(4-Methyl-2-aminophenoxy)ethyl]-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: 1-[2-(4-Carboxy-2-nitrophenoxy)ethyl]-1,2,4-triazole.
Aplicaciones Científicas De Investigación
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: Similar structure but lacks the methyl group.
1-[2-(4-Methylphenoxy)ethyl]-1,2,4-triazole: Similar structure but lacks the nitro group.
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1H-imidazole: Similar structure but contains an imidazole ring instead of a triazole ring.
Uniqueness
1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole is unique due to the presence of both the nitro and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-9-2-3-11(10(6-9)15(16)17)18-5-4-14-8-12-7-13-14/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCMAGAOPVIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319720 | |
| Record name | 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695156-85-5 | |
| Record name | 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid](/img/structure/B5828862.png)


![2-[(2,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5828892.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5828904.png)

![2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid](/img/structure/B5828912.png)


![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5828931.png)


![4-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE](/img/structure/B5828948.png)

